molecular formula C13H21N3 B7542005 N-cycloheptyl-4,6-dimethylpyrimidin-2-amine

N-cycloheptyl-4,6-dimethylpyrimidin-2-amine

Cat. No. B7542005
M. Wt: 219.33 g/mol
InChI Key: REOHLDMPTCNYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-4,6-dimethylpyrimidin-2-amine, also known as CDMP, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMP is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine is not fully understood. However, studies have suggested that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell division. N-cycloheptyl-4,6-dimethylpyrimidin-2-amine may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has been shown to have low toxicity in vitro and in vivo. Studies have suggested that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine may have a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various studies. However, N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has some limitations, such as its low solubility in water and its potential to form polymorphs, which can affect its physicochemical properties.

Future Directions

There are several future directions for the research on N-cycloheptyl-4,6-dimethylpyrimidin-2-amine. One direction is to further investigate its mechanism of action and identify the specific targets that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine. Additionally, more studies are needed to evaluate the safety and efficacy of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine in vivo and in clinical trials. Finally, N-cycloheptyl-4,6-dimethylpyrimidin-2-amine can be used as a lead compound for the development of new pyrimidine derivatives with improved pharmacological properties.
In conclusion, N-cycloheptyl-4,6-dimethylpyrimidin-2-amine is a promising compound that has shown potential as a therapeutic agent in scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo and in clinical trials.

Synthesis Methods

The synthesis of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4,6-dimethyl-2-nitropyrimidine, which is subjected to a series of reactions to obtain the final product. The synthesis method has been optimized to yield high purity and yield of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine.

Scientific Research Applications

N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has been studied for its potential as an antitumor agent. Studies have shown that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine can inhibit the growth of cancer cells in vitro and in vivo. N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-cycloheptyl-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-10-9-11(2)15-13(14-10)16-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOHLDMPTCNYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-4,6-dimethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.